molecular formula C13H13NO2S B442576 Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 350988-88-4

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B442576
CAS No.: 350988-88-4
M. Wt: 247.31g/mol
InChI Key: AIHYNLWSPTZXGT-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₂S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-amino-5-methylthiophene-3-carboxylate
  • Methyl 2-amino-4-phenylthiophene-3-carboxylate
  • Methyl 2-amino-5-phenylthiophene-3-carboxylate

Comparison: Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is unique due to the presence of both methyl and phenyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it valuable for specific applications in materials science and medicinal chemistry .

Biological Activity

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS No. 350988-88-4) is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its chemical structure, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, an amino group, and a carboxylate ester. Its molecular formula is C13H13NO2SC_{13}H_{13}NO_2S with a molecular weight of approximately 247.31 g/mol. The structural arrangement contributes to its unique chemical properties and potential biological activities.

Research indicates that this compound interacts with various biological molecules, which may lead to significant pharmacological effects. The presence of both an amino group and a carboxylic acid derivative enhances its potential applications in medicinal chemistry by facilitating hydrogen bonding and ionic interactions with target proteins.

Target Interactions

The compound has been shown to interact with several targets, including:

Target Type Function
Chymotrypsin-like elastase family member 1ProteinHydrolyzes proteins, involved in various proteolytic processes
Various enzymesEnzymeModulation of enzymatic activity impacting metabolic pathways

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating bacterial infections.
  • Anticancer Potential : Similar compounds within the thiophene family have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms such as modulation of signaling pathways and enzyme inhibition.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on specific cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cultured cancer cells. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and growth.

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable inhibitory activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Properties

IUPAC Name

methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYNLWSPTZXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352705
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-88-4
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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